

3,4,5-Trimethoxybenzaldehyde oxime spectroscopic data analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzaldehyde
oxime

Cat. No.: B3428214

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Analysis of **3,4,5-Trimethoxybenzaldehyde Oxime**

Authored by a Senior Application Scientist

Introduction

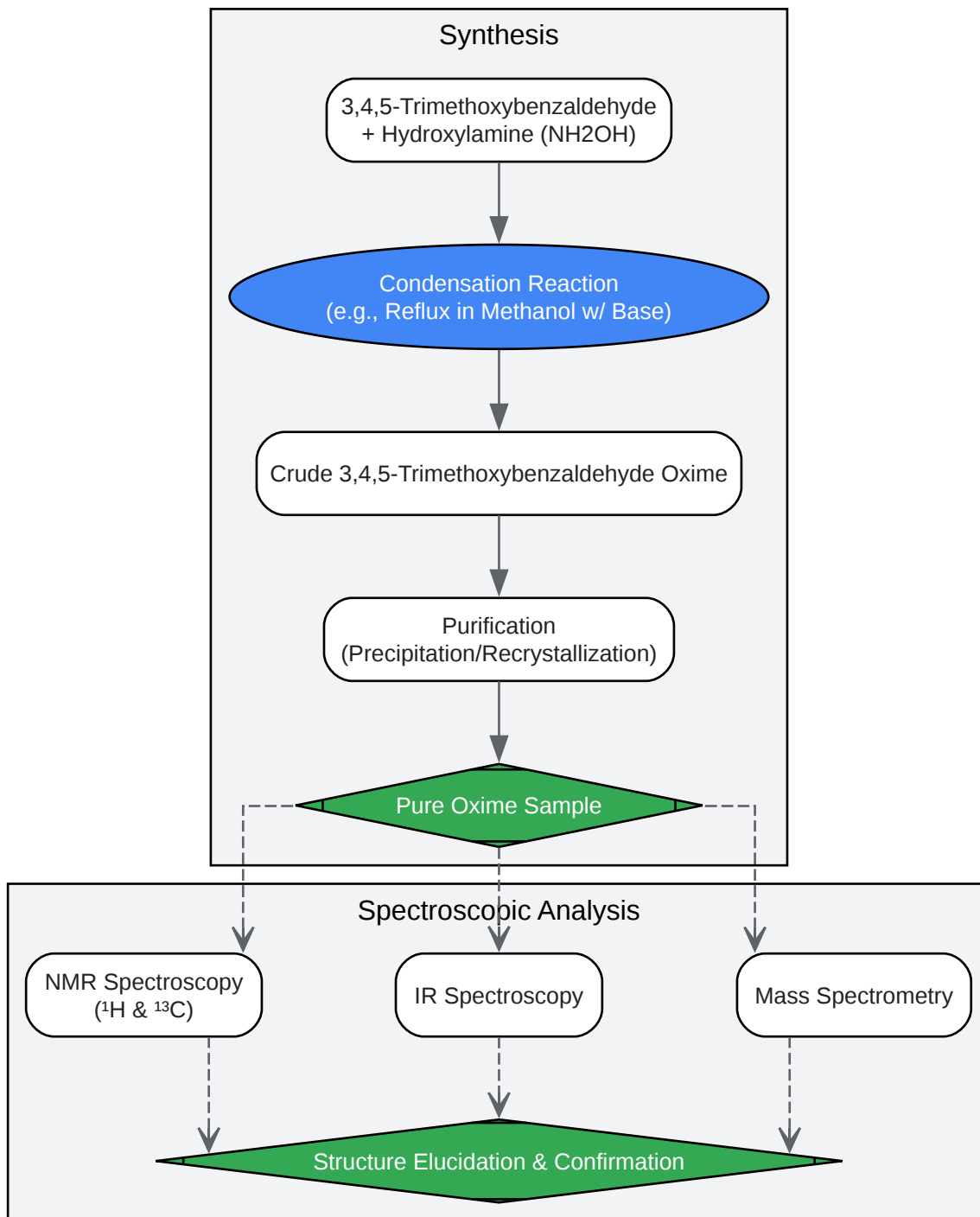
3,4,5-Trimethoxybenzaldehyde oxime is a pivotal chemical compound that serves as a versatile intermediate in synthetic organic chemistry and holds significant interest in medicinal chemistry.^[1] With a molecular formula of $C_{10}H_{13}NO_4$ and a molecular weight of 211.21 g/mol, its structure combines a stable trimethoxyphenyl scaffold with a reactive oxime moiety.^{[2][3]} This unique combination makes it a valuable building block for synthesizing complex heterocyclic structures like isoxazolines and for developing novel therapeutic agents.^[1] Notably, it functions as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, an essential enzyme in the isoprenoid biosynthesis pathway of pathogenic bacteria, highlighting its potential in the development of new antimicrobials.^[2]

Given its importance, unequivocal structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize **3,4,5-Trimethoxybenzaldehyde oxime**. The narrative is designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental observations and providing field-proven insights into data interpretation.

Synthesis and Analytical Workflow

The primary route to synthesizing **3,4,5-Trimethoxybenzaldehyde oxime** is through the condensation reaction of its parent aldehyde, 3,4,5-Trimethoxybenzaldehyde, with a hydroxylamine source, such as hydroxylamine hydrochloride or hydroxylamine sulfate.^[1] This reaction is a classic and efficient method for forming the C=N-OH functionality of the oxime.^[4] The overall process, from synthesis to structural verification, follows a logical and self-validating workflow.

Figure 1: Synthesis and Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Figure 1: Synthesis and Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.^[5] For **3,4,5-Trimethoxybenzaldehyde oxime**, both ^1H and ^{13}C NMR provide a detailed map of the carbon-hydrogen framework, confirming the successful conversion of the aldehyde to the oxime.

Expertise & Causality: Interpreting the Spectra

The transformation from aldehyde to oxime introduces two key changes in the ^1H NMR spectrum: the disappearance of the highly deshielded aldehyde proton (typically δ 9.8-10.0 ppm) and the appearance of new signals for the imine proton ($\text{CH}=\text{N}$) and the oxime hydroxyl proton ($\text{N}-\text{OH}$).^{[6][7]} The electron-donating nature of the three methoxy groups shields the aromatic protons, causing them to resonate upfield compared to unsubstituted benzaldehyde derivatives.^[5]

^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment	Rationale
~8.10	Singlet	CH=N (Imine H)	The imine proton is deshielded by the electronegative nitrogen atom and the aromatic ring.
~7.50	Broad Singlet	N-OH (Oxime H)	The chemical shift is variable and concentration-dependent; broadening is due to hydrogen bonding and exchange.
~6.80	Singlet	Ar-H (2H)	These two equivalent aromatic protons are shielded by the three electron-donating methoxy groups.
~3.85	Singlet	para-OCH ₃ (3H)	Methoxy group at the para position.
~3.75	Singlet	meta-OCH ₃ (6H)	The two equivalent methoxy groups at the meta positions.

Note: Predicted values are based on analysis of the precursor aldehyde and general data for aromatic oximes. Precise shifts may vary based on solvent and concentration.

¹³C NMR Spectroscopic Data

In the ¹³C NMR spectrum, the most telling evidence of reaction completion is the replacement of the aldehyde carbonyl carbon signal (δ ~191 ppm) with that of the imine carbon (C=N) at a more shielded position (δ ~150 ppm).^{[2][8]}

Chemical Shift (δ) ppm	Assignment	Rationale
~156.0	C=N (Imine C)	The imine carbon is less deshielded than a carbonyl carbon.
~153.5	Ar-C (C3, C5)	Aromatic carbons directly attached to the electron-donating methoxy groups.
~140.0	Ar-C (C4)	Aromatic carbon attached to the para-methoxy group.
~128.0	Ar-C (C1)	Quaternary aromatic carbon attached to the imine group.
~106.0	Ar-C (C2, C6)	Aromatic carbons ortho to the imine group, shielded by the methoxy substituents.
~60.5	para-OCH ₃	Carbon of the para-methoxy group.
~56.0	meta-OCH ₃	Carbons of the two equivalent meta-methoxy groups.

Note: Predicted values based on precursor data and known substituent effects.[2][8]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups.[9] The conversion of the aldehyde to the oxime results in a distinct and easily verifiable change in the IR spectrum.

Expertise & Causality: Identifying Key Vibrational Bands

The primary diagnostic change is the disappearance of the strong aldehyde C=O stretching band (~1700 cm⁻¹) and the appearance of a characteristic C=N stretch and a broad O-H stretch. The presence of these new bands provides definitive evidence of oxime formation.

Oximes typically show three characteristic bands corresponding to the O-H, C=N, and N-O functional groups.^[10]

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
~3600-3200 (broad)	O-H Stretch	Oxime (N-OH)	Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.
~3010-3080	C-H Stretch	Aromatic	Indicates the aromatic ring C-H bonds.
~2830-2950	C-H Stretch	Aliphatic (-OCH ₃)	Confirms the methoxy groups.
~1665	C=N Stretch	Imine	A key indicator of oxime formation, replacing the C=O aldehyde band. ^[10]
~1580, ~1500	C=C Stretch	Aromatic Ring	Characteristic absorptions for the benzene ring.
~1250, ~1050	C-O Stretch	Aryl Ether	Strong bands confirming the methoxy groups.
~945	N-O Stretch	Oxime	A characteristic band for the oxime functional group. ^[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. For **3,4,5-Trimethoxybenzaldehyde oxime**, high-

resolution mass spectrometry (HRMS) can confirm the elemental composition.[2]

Expertise & Causality: Analyzing Fragmentation

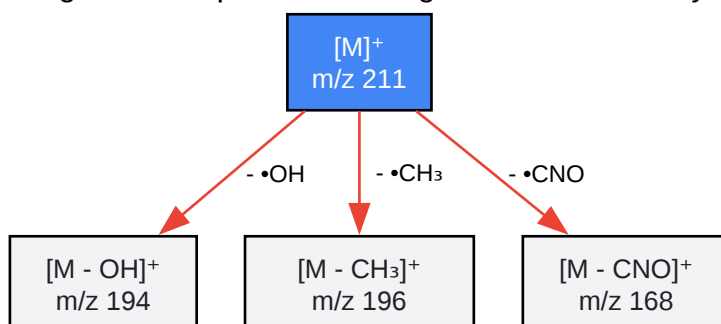
The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak $[M]^+$ at m/z 211, corresponding to the molecular weight of the compound.[3] The fragmentation pattern provides a fingerprint that helps confirm the structure. Key fragmentation events often involve the loss of small, stable molecules or radicals from the molecular ion.

Expected Mass Spectrometry Data

m/z	Ion	Proposed Fragment Identity
211	$[M]^+$	Molecular Ion ($C_{10}H_{13}NO_4$) ⁺
196	$[M - CH_3]^+$	Loss of a methyl radical from a methoxy group.
194	$[M - OH]^+$	Loss of a hydroxyl radical from the oxime group.
181	$[M - CH_2O]^+$	Loss of formaldehyde from a methoxy group.
168	$[M - CH_3 - CO]^+$ or $[M - CNO]^+$	Subsequent loss of carbon monoxide or the CNO group.

Data sourced from PubChem and interpreted based on common fragmentation mechanisms.[3]

Figure 2: Proposed MS Fragmentation Pathway



[Click to download full resolution via product page](#)

Caption: Figure 2: Proposed MS Fragmentation Pathway.

Experimental Protocols

Synthesis of 3,4,5-Trimethoxybenzaldehyde Oxime

This protocol is adapted from established literature procedures.^[1]

- **Reagent Preparation:** In a round-bottom flask, dissolve 3,4,5-Trimethoxybenzaldehyde (1.0 g, 5.1 mmol) in methanol (15 mL).
- **Addition:** To this solution, add hydroxylamine sulfate (0.84 g, 5.1 mmol) and sodium acetate (2.1 g, 25.5 mmol).
- **Reaction:** Heat the mixture to reflux and maintain for 4-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the mixture and evaporate the solvent under reduced pressure.
- **Purification:** Add demineralized water (40 mL) to the residue to precipitate the product. Cool the mixture in an ice bath (5–8°C) and collect the white crystalline solid by filtration.
- **Drying:** Dry the product in a vacuum oven. Expected melting point: 83–86°C.^[1]

Spectroscopic Sample Preparation

NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:^[11]

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified oxime for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
- **Transfer:** Filter the solution through a pipette with a small cotton plug directly into a 5 mm NMR tube to remove any particulate matter.

- **Data Acquisition:** Place the tube in the spectrometer. The instrument will be locked onto the deuterium signal and shimmed to optimize magnetic field homogeneity.
- **Analysis:** Acquire the ^1H and ^{13}C spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

ATR-IR Spectroscopy

The Attenuated Total Reflectance (ATR) method is ideal for solid samples:[11]

- **Sample Preparation:** Place a small amount of the solid oxime sample directly onto the ATR crystal.
- **Contact:** Use the pressure arm to ensure firm, even contact between the sample and the crystal.
- **Data Acquisition:** Collect the background spectrum (clean crystal) and then the sample spectrum.

Conclusion

The structural characterization of **3,4,5-Trimethoxybenzaldehyde oxime** is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ^1H and ^{13}C NMR confirm the precise carbon-hydrogen framework, IR spectroscopy validates the presence of key functional groups (N-OH, C=N, O-CH₃), and Mass Spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation analysis. Together, these techniques provide a self-validating system that ensures the identity and purity of this important chemical intermediate, underpinning its reliable use in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. benchchem.com [benchchem.com]
- 3. 3,4,5-Trimethoxybenzaldehyde oxime | C₁₀H₁₃NO₄ | CID 6875502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. C₇H₆O C₆H₅CHO benzaldehyde low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. ¹H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. byjus.com [byjus.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [3,4,5-Trimethoxybenzaldehyde oxime spectroscopic data analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3428214#3-4-5-trimethoxybenzaldehyde-oxime-spectroscopic-data-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com